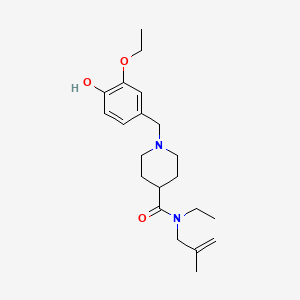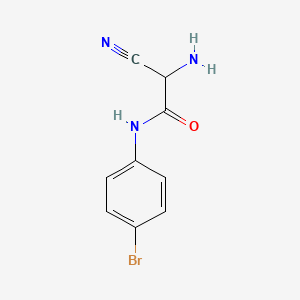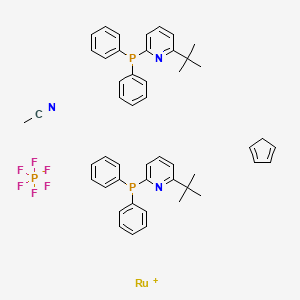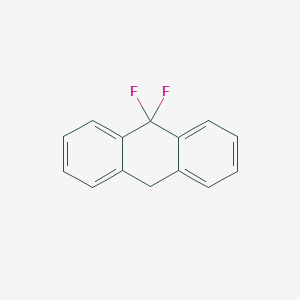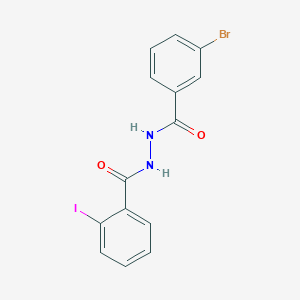
N'-(3-bromobenzoyl)-2-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-bromobenzoyl)-2-iodobenzohydrazide is an organic compound that features both bromine and iodine atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromobenzoyl)-2-iodobenzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with 2-iodobenzohydrazide. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production methods for N’-(3-bromobenzoyl)-2-iodobenzohydrazide are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N’-(3-bromobenzoyl)-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
N’-(3-bromobenzoyl)-2-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N’-(3-bromobenzoyl)-2-iodobenzohydrazide involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-Bromobenzoyl Chloride: A related compound that can be used as a precursor in the synthesis of N’-(3-bromobenzoyl)-2-iodobenzohydrazide.
N-(3-bromobenzoyl)-α-aminoacrylic acid 2-(dimethylamino)ethylamide:
Uniqueness
N’-(3-bromobenzoyl)-2-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. This dual halogenation can enhance the compound’s reactivity and potential for forming halogen bonds, making it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C14H10BrIN2O2 |
|---|---|
分子量 |
445.05 g/mol |
IUPAC 名称 |
N'-(3-bromobenzoyl)-2-iodobenzohydrazide |
InChI |
InChI=1S/C14H10BrIN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI 键 |
MEQDWJXMSMTASA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


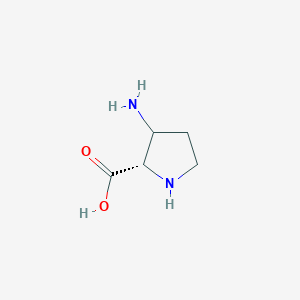
![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

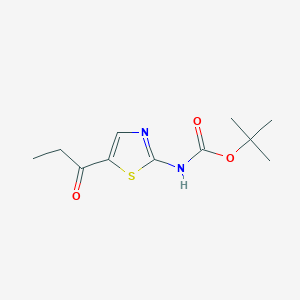
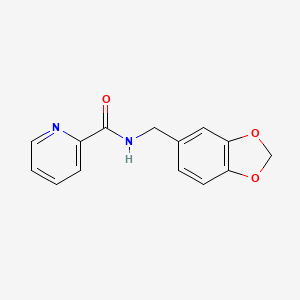
![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)

![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
